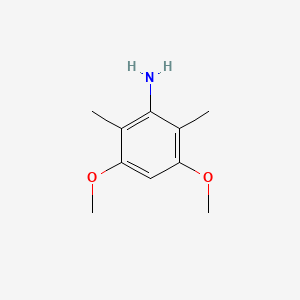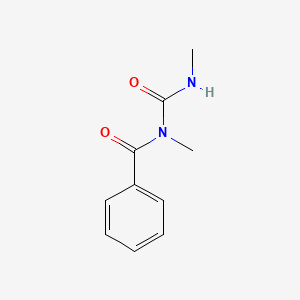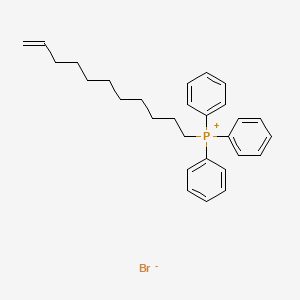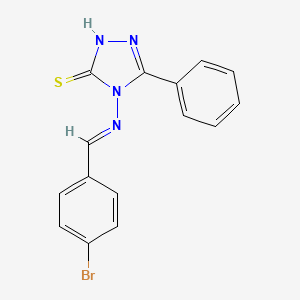
3,5-Dimethoxy-2,6-dimethylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Dimethoxy-2,6-dimethylaniline is an organic compound with the molecular formula C10H15NO2 It is a derivative of aniline, featuring two methoxy groups and two methyl groups attached to the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethoxy-2,6-dimethylaniline typically involves the methylation of 3,5-dimethoxyaniline. One common method is the reaction of 3,5-dimethoxyaniline with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete methylation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
3,5-Dimethoxy-2,6-dimethylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it to corresponding amines.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while substitution reactions can produce halogenated or nitrated compounds.
科学的研究の応用
3,5-Dimethoxy-2,6-dimethylaniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 3,5-Dimethoxy-2,6-dimethylaniline involves its interaction with various molecular targets and pathways. The compound can undergo redox cycling, leading to the generation of reactive oxygen species (ROS). These ROS can cause oxidative stress and damage to cellular components, which may contribute to its biological activities. Additionally, the compound can form covalent adducts with biomolecules, affecting their function.
類似化合物との比較
Similar Compounds
2,6-Dimethylaniline: An aromatic amine with two methyl groups at the 2 and 6 positions.
3,5-Dimethylaniline: An aromatic amine with two methyl groups at the 3 and 5 positions.
2,6-Dimethoxy-3,5-dimethylaniline: A compound with similar substituents but different positions on the benzene ring.
Uniqueness
3,5-Dimethoxy-2,6-dimethylaniline is unique due to the specific arrangement of its methoxy and methyl groups, which influence its chemical reactivity and biological properties. This distinct structure allows it to participate in unique chemical reactions and exhibit specific biological activities not observed in its analogs.
特性
分子式 |
C10H15NO2 |
|---|---|
分子量 |
181.23 g/mol |
IUPAC名 |
3,5-dimethoxy-2,6-dimethylaniline |
InChI |
InChI=1S/C10H15NO2/c1-6-8(12-3)5-9(13-4)7(2)10(6)11/h5H,11H2,1-4H3 |
InChIキー |
SBTITZJALSPJLC-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=C(C=C1OC)OC)C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[4-[(E)-[(4-fluorophenyl)carbamothioylhydrazinylidene]methyl]-2-methoxyphenyl] 3-bromobenzoate](/img/structure/B11998921.png)
![ethyl 2-{[(E)-(dimethylamino)methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11998922.png)






![2-{[3-Oxo-3-(2-tetradecanoylhydrazinyl)propanoyl]amino}benzoic acid](/img/structure/B11998947.png)



